molecular formula C7H8O2S B083688 2-(Thiophen-3-yl)-1,3-dioxolane CAS No. 13250-82-3

2-(Thiophen-3-yl)-1,3-dioxolane

Cat. No. B083688
CAS RN: 13250-82-3
M. Wt: 156.2 g/mol
InChI Key: VOJKCZSSUHBMKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04659369

Procedure details

To 23.4 g of 3-(1,3-dioxolan-2-yl)thiophene (S. Gronowitz, et al., Arkiv. Kemi., 20, 407 (1963)) in 100 ml of anhydrous tetrahydrofuran was added 100 ml of 1.6 molar n-butyllithium in hexane, with ice bath cooling. After stirring at room temperature for 20 minutes the mixture was cooled to -78° and sulfuryl chloride (16.2 g) was then added dropwise. This addition caused the suspended solids to form a tarry mass which broke up when the mixture was allowed to warm to room temperature. After stirring one and one half hours at room temperature the mixture was cooled to -10° and 10 ml of ethyl acetate was added dropwise. The reaction mixture was then poured into ice water and extracted with ethyl ether. The ether portions were combined, dried over magnesium sulfate, filtered and the ether removed in-vacuo to yield 19.6 g of an oil. Infrared absorption spectra of this product showed peaks at 1330 and 1180 cm-1, consistent for the desired sulfonyl chloride. Mass spectrum analysis: calc. 254, found 253 (Mass-1H) and the presence of a chlorine atom.
Quantity
23.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
16.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:10]=[CH:9][S:8][CH:7]=1.C([Li])CCC.[S:16](Cl)([Cl:19])(=[O:18])=[O:17].C(OCC)(=O)C>O1CCCC1.CCCCCC>[O:1]1[CH2:5][CH2:4][O:3][CH:2]1[C:6]1[CH:10]=[CH:9][S:8][C:7]=1[S:16]([Cl:19])(=[O:18])=[O:17]

Inputs

Step One
Name
Quantity
23.4 g
Type
reactant
Smiles
O1C(OCC1)C1=CSC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
16.2 g
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 20 minutes the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with ice bath cooling
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -78°
ADDITION
Type
ADDITION
Details
This addition
CUSTOM
Type
CUSTOM
Details
to form a tarry mass which
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
After stirring one and one half hours at room temperature the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to -10°
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the ether removed in-vacuo

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
O1C(OCC1)C1=C(SC=C1)S(=O)(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 19.6 g
YIELD: CALCULATEDPERCENTYIELD 64.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.